By introducing a known amount of Progesterone-d9, which has a slightly different mass due to the deuterium substitution, scientists can normalize their measurements. This internal standard acts as a reference point, allowing researchers to account for these variations and obtain more accurate and reliable quantitative data regarding natural progesterone levels.
Progesterone-d9 serves as a valuable tool in research investigating the intricate pathways involved in steroidogenesis, the biological process by which steroid hormones are synthesized in the body. Scientists can administer Progesterone-d9 to cells or tissues and monitor its metabolism through various techniques, such as MS or chromatography. By observing the incorporation of deuterium into different metabolites, researchers can gain insights into the specific enzymes and pathways involved in progesterone metabolism [].
Progesterone-d9, also known as Pregn-4-ene-3,20-dione-d9, is a stable isotopic labeled derivative of natural progesterone. Its chemical formula is C21H30O2, with a molecular weight of 318.47 g/mol. The compound is characterized by the incorporation of nine deuterium atoms, which enhances its stability and allows for precise tracking in biochemical studies. Progesterone-d9 is primarily utilized as an internal standard in mass spectrometry and other analytical techniques to quantify progesterone levels in biological samples .
These reactions are crucial for understanding the metabolic pathways of progesterone and its analogs .
Progesterone-d9 exhibits biological activities akin to natural progesterone, including:
The unique isotopic labeling allows researchers to study these activities with enhanced accuracy in pharmacokinetic and pharmacodynamic studies .
Several synthesis methods have been developed for producing progesterone-d9:
These methods ensure high purity and yield of progesterone-d9 suitable for research applications .
Progesterone-d9 has several applications, including:
Studies involving progesterone-d9 often focus on its interactions with various biological molecules:
Several compounds share structural similarities with progesterone-d9. Below is a comparison highlighting their uniqueness:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Progesterone | C21H30O2 | Natural hormone involved in reproductive functions |
17α-Hydroxyprogesterone | C21H30O3 | Intermediate in steroidogenesis |
Dexamethasone | C22H29FO5 | Synthetic glucocorticoid used for anti-inflammatory effects |
Cortisol | C21H30O5 | Natural glucocorticoid involved in stress response |
Progesterone-d9 stands out due to its isotopic labeling, which allows for precise tracking during experimental procedures without altering biological activity .
Progesterone-d9 possesses the molecular formula C21H21D9O2, representing a deuterium-substituted variant of the parent progesterone molecule [1] [3]. The molecular weight of this compound is 323.5 grams per mole, reflecting the incorporation of nine deuterium atoms in place of hydrogen atoms [1] [4]. This molecular weight represents an increase of approximately 9 atomic mass units compared to unlabeled progesterone, which has a molecular weight of 314.5 grams per mole [5]. The Chemical Abstracts Service registry number for progesterone-d9 is 15775-74-3, providing definitive identification for this specific deuterated analog [1] [3] [4].
Property | Value |
---|---|
Molecular Formula | C21H21D9O2 [1] |
Molecular Weight | 323.5 g/mol [1] |
Monoisotopic Mass | 323.281071 [3] |
Chemical Abstracts Service Number | 15775-74-3 [1] |
Unlabeled Chemical Abstracts Service Number | 57-83-0 [5] |
The deuterium labeling pattern in progesterone-d9 follows the systematic nomenclature progesterone-2,2,4,6,6,17,21,21,21-d9, indicating the specific carbon positions where deuterium substitution has occurred [1] [3] [5]. The nine deuterium atoms are strategically positioned at carbon positions 2 (two deuterium atoms), 4 (one deuterium atom), 6 (two deuterium atoms), 17 (one deuterium atom), and 21 (three deuterium atoms) within the steroid backbone [1] [6]. This labeling pattern creates hexadeuterio substitution at positions 2,2,4,6,6,17 and trideuterio substitution in the acetyl group at position 21 [1] [6].
The International Union of Pure and Applied Chemistry name for progesterone-d9 is (8S,9S,10R,13S,14S,17S)-2,2,4,6,6,17-hexadeuterio-10,13-dimethyl-17-(2,2,2-trideuterioacetyl)-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one [1] [6]. This systematic nomenclature precisely defines the stereochemical configuration and deuterium positioning within the complex steroid framework [1]. The deuterium substitution maintains the overall three-dimensional structure of the progesterone molecule while providing isotopic differentiation for analytical applications [5] [6].
The solubility profile of progesterone-d9 demonstrates characteristic behavior of steroid compounds across various solvent systems [7] [11]. In acetonitrile, progesterone-d9 exhibits a solubility of 1 milligram per milliliter, which is identical to its solubility in ethanol and methanol [7]. The compound shows slight solubility in acetone and chloroform, while demonstrating enhanced solubility in dimethyl sulfoxide [7] [11] [16].
Solvent | Solubility |
---|---|
Acetonitrile | 1 mg/mL [7] |
Ethanol | 1 mg/mL [7] |
Methanol | 1 mg/mL [7] |
Acetone | Slightly soluble [11] |
Chloroform | Slightly soluble [11] |
Dimethyl sulfoxide | Soluble [16] |
Progesterone-d9 demonstrates exceptional stability under appropriate storage conditions, requiring maintenance at -20 degrees Celsius away from light and moisture to preserve chemical integrity [5] [8] [16]. The compound exhibits a shelf life of 24 months when stored under these controlled conditions [16]. At room temperature, progesterone-d9 can be transported for up to three weeks without significant degradation, provided desiccation conditions are maintained [16]. The deuterium labeling enhances the analytical stability of the compound compared to unlabeled progesterone, making it particularly suitable for long-term analytical studies [12] [19].
Mass spectrometric analysis of progesterone-d9 reveals characteristic fragmentation patterns that distinguish it from unlabeled progesterone [12] [19]. The protonated molecular ion appears at mass-to-charge ratio 324.3, representing the addition of a proton to the molecular mass of 323.5 [12]. Under collision-induced dissociation conditions, progesterone-d9 produces two primary product ions at mass-to-charge ratios 100 and 113 [12]. The fragment at mass-to-charge ratio 100 serves as the quantitative ion, while the fragment at 113 functions as the confirmation ion for analytical purposes [12].
The optimal collision energies for generating these characteristic product ions are 30 electron volts for the quantitative transition (324.3 → 100) and 22 electron volts for the confirmatory transition (324.3 → 113) [12]. These mass spectrometric parameters enable sensitive detection and quantification of progesterone-d9 in complex biological matrices [12] [19]. The deuterium labeling provides a mass shift of 9 atomic mass units compared to unlabeled progesterone, facilitating isotope dilution mass spectrometry applications [12].
Mass Spectrometric Parameter | Value |
---|---|
Precursor Ion (m/z) | 324.3 [12] |
Quantitative Product Ion (m/z) | 100 [12] |
Confirmatory Product Ion (m/z) | 113 [12] |
Collision Energy (Quantitative) | 30 eV [12] |
Collision Energy (Confirmatory) | 22 eV [12] |
Nuclear magnetic resonance spectroscopy of progesterone-d9 demonstrates the characteristic isotopic enrichment exceeding 95% deuterium incorporation at the labeled positions [4] [5] [8]. The deuterium substitution creates significant chemical shift perturbations in the proton nuclear magnetic resonance spectrum, particularly affecting protons in the immediate vicinity of deuterated carbons [20]. Quality control analysis by proton nuclear magnetic resonance confirms chemical purity exceeding 95% for analytical grade progesterone-d9 [16].
The deuterium isotope effects on nuclear magnetic resonance chemical shifts arise from the altered vibrational frequencies and reduced magnetic moments of deuterium compared to hydrogen [34]. These isotope effects provide valuable structural information and confirm the precise positioning of deuterium atoms within the steroid framework [20] [34]. The nuclear magnetic resonance spectroscopic profile serves as a primary analytical tool for verifying the isotopic purity and structural integrity of progesterone-d9 [16].
Infrared spectroscopy of progesterone-d9 reveals characteristic absorption bands that reflect the vibrational modes of the steroid framework [25] [29]. The carbonyl stretching vibrations appear at distinct frequencies, with the C3 carbonyl group absorbing at approximately 1662.57 wavenumbers and the C20 carbonyl group absorbing at 1698.28 wavenumbers [29]. The lower frequency of the C3 carbonyl stretch results from conjugation with the C4 carbon-carbon double bond, reducing the double-bond character of the carbonyl group [29].
The fingerprint region between 500-1000 wavenumbers and 1100-1750 wavenumbers provides characteristic absorption patterns specific to progesterone-d9 [25] [33]. These fingerprint absorptions arise from complex bending vibrations throughout the steroid molecule and serve as definitive identification markers [33]. The deuterium substitution introduces subtle shifts in vibrational frequencies due to the altered reduced masses of the deuterated positions, though these effects are generally small compared to the overall spectroscopic signature [25].
Infrared Absorption Feature | Wavenumber (cm⁻¹) |
---|---|
C3 Carbonyl Stretch | 1662.57 [29] |
C20 Carbonyl Stretch | 1698.28 [29] |
Fingerprint Region 1 | 500-1000 [25] |
Fingerprint Region 2 | 1100-1750 [25] |
Naphthalene Ring Vibrations | 1680-1700 [25] |